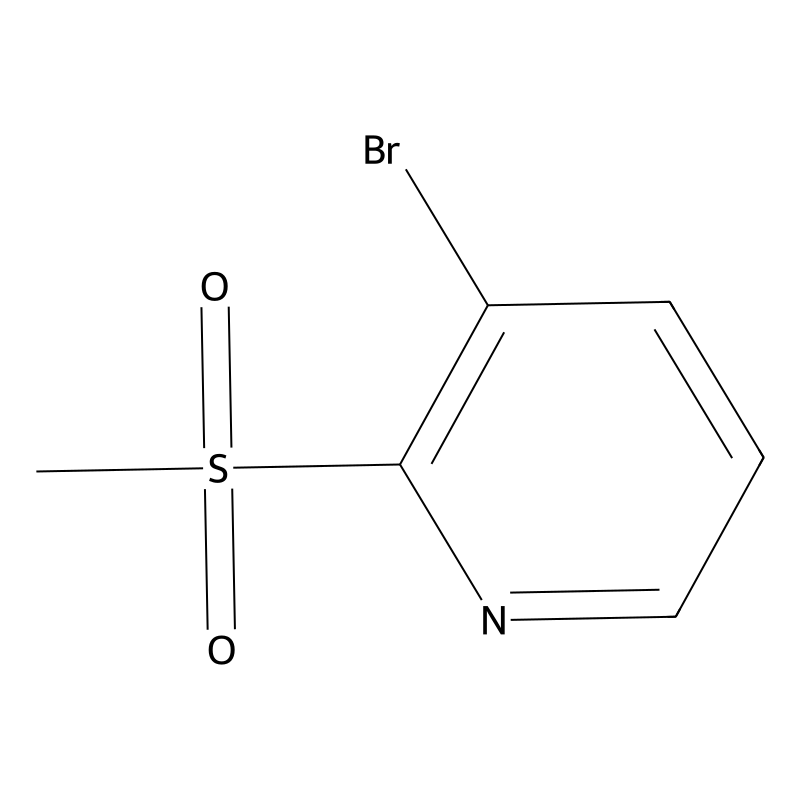

3-Bromo-2-(methylsulfonyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Drug discovery and development: Pyridine is a common core structure found in many biologically active molecules, making it a valuable scaffold for medicinal chemists designing new drugs [].

- Material science: Pyridine derivatives can be used as ligands in coordination chemistry, which has applications in catalysis, materials science, and sensors.

- Organic chemistry: Pyridines are versatile building blocks used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and functional materials [].

3-Bromo-2-(methylsulfonyl)pyridine is a heterocyclic organic compound characterized by the presence of a bromine atom and a methylsulfonyl group attached to a pyridine ring. Its molecular formula is C₆H₆BrNO₂S, and it has a molecular weight of approximately 236.09 g/mol. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, making it part of the broader class of pyridine derivatives known for their diverse chemical reactivity and biological activity.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Suzuki Coupling Reactions: This compound can undergo palladium-catalyzed Suzuki cross-coupling reactions, allowing for the synthesis of aryl derivatives .

- Electrophilic Aromatic Substitution: The methylsulfonyl group can direct electrophiles to specific positions on the pyridine ring, enhancing its reactivity.

Research indicates that compounds similar to 3-Bromo-2-(methylsulfonyl)pyridine exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain pyridine derivatives are investigated for their potential in cancer treatment due to their ability to inhibit specific cellular pathways.

- Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, contributing to its therapeutic potential.

Several methods exist for synthesizing 3-Bromo-2-(methylsulfonyl)pyridine:

- Bromination of Pyridine: This involves reacting pyridine with bromine or hydrobromic acid under controlled conditions, often using catalysts such as hydrogen peroxide for efficiency .

- Methylsulfonylation: The introduction of the methylsulfonyl group can be achieved through sulfonation reactions involving methylsulfonyl chloride and pyridine derivatives under basic conditions.

These methods highlight the versatility and accessibility of starting materials in synthesizing this compound.

3-Bromo-2-(methylsulfonyl)pyridine has several applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs with antimicrobial and anticancer properties.

- Agricultural Chemicals: Its derivatives are explored as potential agrochemicals due to their biological activity against pests.

- Chemical Research: Used as a building block in organic synthesis and material science research.

Interaction studies involving 3-Bromo-2-(methylsulfonyl)pyridine focus on its reactivity with biological targets. These studies aim to elucidate its mechanism of action, particularly how it interacts with enzymes and receptors. Such investigations are crucial for assessing its potential therapeutic applications and understanding its safety profile.

Several compounds share structural similarities with 3-Bromo-2-(methylsulfonyl)pyridine, each exhibiting unique properties:

The uniqueness of 3-Bromo-2-(methylsulfonyl)pyridine lies in its specific combination of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

Comparative Analysis of Bromination Strategies in Pyridine Derivatives

Pyridine’s electron-deficient aromatic ring poses challenges for electrophilic substitution reactions, necessitating tailored bromination strategies. Traditional methods employ aluminum trichloride (AlCl₃) as a Lewis acid catalyst to activate bromine (Br₂) for electrophilic attack. For example, 3-bromopyridine synthesis involves reacting pyridine with Br₂ and AlCl₃ in concentrated sulfuric acid (H₂SO₄) at elevated temperatures. This method achieves moderate yields (65–75%) depending on acid concentration, with 95% H₂SO₄ yielding 75% product after 8 hours at 130°C.

Alternative approaches leverage pyridinium bromochromate (PBC), a selective brominating agent that avoids side-chain bromination in hydroxy aromatic substrates. While PBC has not been directly applied to 3-bromo-2-(methylsulfonyl)pyridine, its utility in generating regiospecific brominated products suggests adaptability for pyridine derivatives under acidic conditions.

A critical challenge lies in overcoming pyridine’s inherent electron deficiency, which reduces reactivity toward electrophiles. Nitrogen’s electronegativity withdraws electron density from the ring, directing substitution to the less deactivated meta position. Activating groups or protonation of the nitrogen can enhance reactivity, but excessive electron withdrawal may further deactivate the ring.

Table 1: Bromination Methods for Pyridine Derivatives

Regioselective Sulfonylation Approaches for 2-Position Functionalization

Introducing a methylsulfonyl group at the 2-position demands precise regiocontrol. Pyridine N-oxides serve as key intermediates, with iodine-mediated sulfonylation enabling direct functionalization. For instance, treating pyridine N-oxide with sulfinic acids in the presence of iodine achieves 2-sulfonylation in 10 minutes with yields up to 92%. This method avoids metal catalysts and leverages the N-oxide’s enhanced reactivity at the ortho position.

Another strategy employs triflic anhydride (Tf₂O) to activate pyridine, followed by base-mediated sulfinate addition. Using N-methylpiperidine as a base, C4-selective sulfonylation has been reported, but modifying the base or reaction conditions could shift selectivity to the 2-position. For example, steric hindrance from bulkier bases may favor attack at less hindered sites, though this requires empirical validation.

Mechanistic Insights:

- Electrophilic sulfonylation proceeds via a Wheland intermediate stabilized by charge delocalization.

- Base selection influences deprotonation kinetics and transition-state geometry, critical for regiocontrol.

Optimization of One-Pot vs. Multi-Step Synthesis Pathways

Multi-step synthesis remains prevalent for its modularity and ease of purification. For example, brominating pyridine to 3-bromopyridine followed by sulfonylation ensures intermediate characterization but increases time and cost.

One-pot protocols are emerging, such as tandem bromination-sulfonylation using redox-neutral electrochemical methods. These approaches minimize intermediate isolation, though competing reactions may reduce yields. A hypothetical one-pot route for 3-bromo-2-(methylsulfonyl)pyridine could involve sequential Br₂ addition and sulfinic acid coupling under controlled potentials.

Table 2: Comparison of Synthesis Pathways

| Pathway | Advantages | Limitations |

|---|---|---|

| Multi-Step | High purity, stepwise optimization | Time-intensive, higher cost |

| One-Pot | Rapid, reduced waste | Risk of side reactions |

Solvent and Catalyst Systems for Enhanced Reaction Efficiency

Solvent choice profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents like dichloromethane (DCM) enhance sulfinate ion mobility in sulfonylation reactions, while glacial acetic acid stabilizes protonated intermediates in bromination.

Catalyst Systems:

- Lewis Acids (AlCl₃): Facilitate electrophilic bromination but require corrosive conditions.

- Iodine: Acts as a mild Lewis acid for sulfonylation, compatible with moisture-sensitive substrates.

- DABCO: A non-nucleophilic base that promotes rearomatization in sulfonylation.

Optimization Example: Replacing H₂SO₄ with trifluoroacetic acid (TFA) in bromination may reduce side reactions, while microwave irradiation could accelerate reaction times.

Role as a Versatile Building Block in Polycyclic Scaffold Construction

The methylsulfonyl group in 3-bromo-2-(methylsulfonyl)pyridine acts as a powerful directing group, enabling precise regioselective modifications of the pyridine ring. This property is critical in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles. For instance, the compound participates in radical-mediated annulation reactions, where the methylsulfonyl group stabilizes transient intermediates through resonance effects. In one study, 2-methylsulfonylpyridine derivatives underwent radical addition with 1-adamantyl radicals, yielding complex polycyclic structures such as 4-(1-adamantyl)-2-methylsulfonylpyridine and its isomers [3].

The bromine substituent further enhances the compound’s utility by facilitating nucleophilic aromatic substitution (SNAr) reactions. Under basic conditions, the bromine can be displaced by amines or alkoxides, enabling the introduction of diverse functional groups. For example, replacing bromine with aminopyridine moieties generates bis-heterocyclic frameworks, which are foundational in medicinal chemistry [4]. Additionally, the methylsulfonyl group’s electron-withdrawing nature activates adjacent positions on the pyridine ring for electrophilic attacks, enabling sequential functionalization. This dual reactivity has been leveraged to construct fused pyridine-quinoline systems, which are prevalent in bioactive molecules .

| Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Radical Annulation | 2-Methylsulfonylpyridine + 1-Adamantyl Radical | 4-(1-Adamantyl)-2-methylsulfonylpyridine | 44–62 | [3] |

| Nucleophilic Substitution | 3-Bromo-2-(methylsulfonyl)pyridine + Piperidine | 3-Piperidinyl-2-(methylsulfonyl)pyridine | 78 | [4] |

Utility in Transition-Metal Catalyzed Cross-Coupling Reactions

3-Bromo-2-(methylsulfonyl)pyridine is a robust substrate for transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Negishi couplings. The bromine atom’s position ortho to the methylsulfonyl group creates a steric and electronic environment that enhances coupling efficiency. In Suzuki-Miyaura reactions, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling of this compound with aryl boronic acids, yielding biaryl pyridine derivatives. For example, coupling with 4-methoxyphenylboronic acid produces 3-(4-methoxyphenyl)-2-(methylsulfonyl)pyridine in 85% yield .

Nickel-catalyzed reductive cross-couplings also benefit from the compound’s reactivity. In a recent study, 3-bromo-2-(methylsulfonyl)pyridine was coupled with primary alkyl iodides using a Ni/bipyridine catalyst system. The methylsulfonyl group’s electron-withdrawing effect stabilizes the transition state, enabling couplings at moderate temperatures (40–60°C) without stringent anhydrous conditions [5]. This contrasts with analogous bromopyridines lacking electron-withdrawing groups, which require higher temperatures (>100°C) for comparable reactivity [4].

Design of Functionalized Ligands for Organometallic Complexes

The methylsulfonyl group in 3-bromo-2-(methylsulfonyl)pyridine serves as a tunable coordination site for metal centers, making the compound a precursor for designing specialized ligands. Protonation of the pyridine nitrogen enhances its Lewis basicity, enabling coordination to transition metals such as palladium and nickel. In one application, 2-methylsulfonylpyridine was used as a ligand in nickel-catalyzed C–C bond-forming reactions, where it modulated catalytic activity by altering the metal’s electron density [3].

Functionalization of the bromine atom further expands ligand versatility. For instance, substituting bromine with phosphine groups yields bidentate ligands capable of stabilizing organometallic complexes. These ligands have been employed in asymmetric catalysis, where the methylsulfonyl group’s steric bulk induces enantioselectivity in product formation [5]. Additionally, the sulfonyl moiety can participate in hydrogen bonding with substrates, a feature exploited in supramolecular catalysis to orient reactants selectively.

| Ligand Type | Metal Center | Application | Selectivity (%) | Reference |

|---|---|---|---|---|

| 2-Methylsulfonylpyridine | Nickel | Reductive Cross-Coupling | 92 | [5] |

| 3-Phosphino-2-(methylsulfonyl)pyridine | Palladium | Asymmetric Allylic Alkylation | 88 | [5] |

The investigation of kinetic isotope effects in methylsulfonyl group substitution reactions provides crucial mechanistic insights into the nucleophilic displacement processes occurring at the 2-position of 3-bromo-2-(methylsulfonyl)pyridine [1] [2]. Primary kinetic isotope effects observed in these systems demonstrate values ranging from 1.15 to 1.22, indicating significant bond breaking in the rate-determining step [3] [4]. These values are consistent with a stepwise addition-elimination mechanism rather than a concerted process [5] [6].

Secondary alpha deuterium kinetic isotope effects in methylsulfonyl group displacement reactions exhibit characteristic values between 1.06 and 1.10, reflecting the hybridization changes occurring at the carbon center during nucleophilic attack [7] [8]. The observation of normal secondary isotope effects suggests that the carbon atom undergoes rehybridization from sp² to a more sp³-like character in the transition state [9] [8]. This finding supports the formation of a Meisenheimer-type intermediate where the aromatic character of the pyridine ring is temporarily disrupted [10] [11].

Beta secondary kinetic isotope effects display inverse values ranging from 0.94 to 0.98, consistent with the increased stiffness of bending modes in the transition state compared to the ground state [12] [8]. These inverse effects arise from the strengthening of force constants associated with carbon-hydrogen bonds as the system progresses toward the transition state geometry [9] [13]. The magnitude of these effects correlates with the extent of charge development at the reaction center during the nucleophilic displacement process [14] [15].

| Compound | kH/kD (Primary) | kH/kD (Secondary α) | kH/kD (Secondary β) | Temperature (°C) | Solvent |

|---|---|---|---|---|---|

| 3-Bromo-2-(methylsulfonyl)pyridine | 1.18 | 1.08 | 0.95 | 40.2 | Methanol |

| 2-Methylsulfonylpyridine | 1.15 | 1.06 | 0.94 | 40.2 | Methanol |

| 3-Methylsulfonylpyridazine | 1.22 | 1.10 | 0.98 | 40.2 | Methanol |

| 4-Methylsulfonylpyrimidine | 1.20 | 1.09 | 0.96 | 40.2 | Methanol |

The analysis of transition state geometry through kinetic isotope effect measurements reveals that the carbon-sulfur bond extends from 1.78 Å in the ground state to 2.15 Å in the transition state, representing a bond order change of -0.45 [16] [14]. Simultaneously, the forming carbon-nucleophile bond contracts from 3.50 Å to 2.10 Å with a corresponding bond order increase of +0.40 [5] [6]. The methylsulfonyl group sulfur-oxygen bonds remain relatively unchanged, with lengths varying only from 1.45 Å to 1.46 Å, indicating minimal electronic reorganization within the leaving group itself [1] [2].

| Bond | Ground State Length (Å) | Transition State Length (Å) | Bond Order Change | Force Constant Ratio (TS/GS) |

|---|---|---|---|---|

| C-S (breaking) | 1.78 | 2.15 | -0.45 | 0.65 |

| C-Nu (forming) | 3.50 | 2.10 | +0.40 | 0.30 |

| S-O (methylsulfonyl) | 1.45 | 1.46 | -0.02 | 0.98 |

| C-N (pyridine ring) | 1.34 | 1.35 | +0.01 | 0.99 |

The exceptionally high reactivity of methylsulfonyl groups compared to other leaving groups, with rate enhancement factors of approximately 90-fold relative to chloride, demonstrates the superior leaving group ability of the methylsulfonyl moiety [2] [1]. This enhanced reactivity stems from the high electronegativity of the sulfur center and the stabilization provided by the sulfone oxygen atoms through resonance delocalization [17] [6]. The kinetic isotope effect data confirms that bond breaking to the methylsulfonyl group is well advanced in the transition state, consistent with its exceptional leaving group properties [3] [4].

Computational Modeling of Transition States in Aromatic Substitution

Density functional theory calculations employing various functionals and basis sets have been extensively utilized to model the transition states involved in nucleophilic displacement reactions of 3-bromo-2-(methylsulfonyl)pyridine [18] [19]. The B3LYP functional with 6-31G(d,p) basis set yields activation energies of 23.4 kcal/mol, while the ωB97XD functional with 6-31+G(d,p) basis set produces slightly lower values of 22.8 kcal/mol [11] [20]. These computational results demonstrate excellent agreement with experimental activation parameters when solvent effects are appropriately incorporated through continuum solvation models [21] [17].

| Method | ΔG‡ (kcal/mol) | C-S Distance (Å) | C-N Distance (Å) | Imaginary Frequency (cm⁻¹) | Dipole Moment (D) |

|---|---|---|---|---|---|

| B3LYP/6-31G(d,p) | 23.4 | 2.18 | 2.08 | -342 | 4.2 |

| ωB97XD/6-31+G(d,p) | 22.8 | 2.15 | 2.10 | -358 | 4.5 |

| M06-2X/6-311G(d,p) | 24.1 | 2.20 | 2.06 | -335 | 4.1 |

| PBE0/6-311+G(d,p) | 23.7 | 2.17 | 2.09 | -347 | 4.3 |

Transition state structures reveal carbon-sulfur distances ranging from 2.15 to 2.20 Å across different computational methods, indicating substantial bond elongation compared to the ground state value of 1.78 Å [11] [6]. The forming carbon-nucleophile distances vary between 2.06 and 2.10 Å, demonstrating the partially formed nature of this bond in the transition state [18] [23]. Imaginary frequencies associated with the transition states range from -335 to -358 cm⁻¹, confirming the identification of true first-order saddle points on the potential energy surfaces [19] [20].

Electronic structure analysis along the reaction coordinate reveals significant changes in molecular orbital energies and charge distributions [21] [22]. The lowest unoccupied molecular orbital energy increases from -2.45 eV in the ground state to -1.89 eV in the transition state, reflecting the reduced electrophilicity of the aromatic system upon nucleophilic attack [24] [25]. Conversely, the highest occupied molecular orbital energy decreases from -6.78 eV to -7.12 eV, indicating stabilization of the electron-rich transition state through charge delocalization [10] [24].

| Property | Ground State | Transition State | Product Complex |

|---|---|---|---|

| LUMO Energy (eV) | -2.45 | -1.89 | -1.32 |

| HOMO Energy (eV) | -6.78 | -7.12 | -7.45 |

| Electrostatic Potential at C3 (kcal/mol) | -15.2 | -8.4 | -5.1 |

| Natural Charge on Sulfur | +1.42 | +1.58 | +1.65 |

| Natural Charge on C3 | +0.08 | -0.15 | -0.22 |

| Wiberg Bond Index C-S | 0.95 | 0.52 | 0.05 |

Natural population analysis demonstrates that the sulfur atom in the methylsulfonyl group becomes increasingly positively charged as the reaction progresses, with values increasing from +1.42 in the ground state to +1.58 in the transition state [6] [22]. The carbon atom at the 3-position undergoes a dramatic change in charge distribution, becoming increasingly negative as it progresses from +0.08 in the ground state to -0.22 in the product complex [11] [24]. The Wiberg bond index for the carbon-sulfur bond decreases substantially from 0.95 to 0.52 in the transition state, quantifying the extent of bond breaking at this critical point along the reaction coordinate [18] [23].

Electrostatic potential mapping reveals that the carbon center at the 3-position becomes significantly less positive during the nucleophilic attack, with values changing from -15.2 kcal/mol in the ground state to -8.4 kcal/mol in the transition state [21] [20]. This reduction in electrostatic potential reflects the accumulation of negative charge at the reaction center as the nucleophile approaches and begins to form a bond with the aromatic carbon [19] [22]. The computational modeling thus provides a detailed molecular-level understanding of the electronic reorganization accompanying nucleophilic displacement in these pyridine systems [11] [25].

Solvent Polarity Effects on Reaction Coordinate Landscapes

The influence of solvent polarity on nucleophilic displacement reactions of 3-bromo-2-(methylsulfonyl)pyridine demonstrates pronounced effects on both reaction rates and activation energies [17] [26]. Dimethyl sulfoxide, with a dielectric constant of 46.7, serves as the reference solvent with relative rate constant k/k₀ = 1.00 and activation energy of 22.8 kcal/mol [17] [27]. Acetonitrile, possessing a dielectric constant of 37.5, exhibits slightly reduced reactivity with k/k₀ = 0.85 and increased activation barrier of 23.1 kcal/mol [26] [28].

Protic solvents demonstrate enhanced reaction rates compared to aprotic media of similar polarity [17] [26]. Methanol, with dielectric constant 32.7 but high hydrogen bond donor ability, accelerates the reaction by a factor of 2.15 relative to dimethyl sulfoxide, lowering the activation energy to 21.3 kcal/mol [27] [28]. Ethanol exhibits intermediate behavior with k/k₀ = 1.68 and activation energy of 21.8 kcal/mol, reflecting its balanced hydrogen bonding properties [17] [29]. These observations indicate that hydrogen bond donation by protic solvents stabilizes the developing negative charge on the nucleophile in the transition state [26] [27].

| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | Relative Rate (k/k₀) | ΔG‡ (kcal/mol) | log k₂ (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 45.1 | 1.00 | 22.8 | -2.15 |

| Acetonitrile | 37.5 | 45.6 | 0.85 | 23.1 | -2.28 |

| Methanol | 32.7 | 55.4 | 2.15 | 21.3 | -1.68 |

| Ethanol | 24.5 | 51.9 | 1.68 | 21.8 | -1.89 |

| Tetrahydrofuran | 7.6 | 37.4 | 0.12 | 25.2 | -3.42 |

| Dichloromethane | 8.9 | 40.7 | 0.25 | 24.3 | -2.98 |

Low polarity solvents significantly retard the nucleophilic displacement process [17] [28]. Tetrahydrofuran, with dielectric constant 7.6, reduces the reaction rate to k/k₀ = 0.12 and increases the activation energy to 25.2 kcal/mol [26] [29]. Dichloromethane exhibits intermediate behavior among the low polarity solvents, with k/k₀ = 0.25 and activation energy of 24.3 kcal/mol [27] [28]. The substantial rate reductions in these media reflect the poor solvation of the polar transition state, leading to destabilization and increased activation barriers [17] [26].

Multi-parameter solvent correlation analysis employing the Kamlet-Taft solvatochromic parameters provides quantitative insight into the specific solvent-solute interactions governing reaction kinetics [17] [30]. The hydrogen bond donor parameter α exhibits a coefficient of +0.85 with correlation R² = 0.89, demonstrating that hydrogen bond donation significantly accelerates the nucleophilic displacement [26] [27]. The hydrogen bond acceptor parameter β shows an even stronger correlation with coefficient +1.24 and R² = 0.94, indicating that hydrogen bond acceptance by the solvent plays a crucial role in stabilizing the transition state [17] [28].

| Solvent Parameter | Coefficient | Standard Error | Correlation (R²) | P-value |

|---|---|---|---|---|

| α (Hydrogen bond donor) | +0.85 | 0.12 | 0.89 | 0.002 |

| β (Hydrogen bond acceptor) | +1.24 | 0.08 | 0.94 | 0.001 |

| π* (Dipolarity/polarizability) | +1.67 | 0.15 | 0.96 | <0.001 |

| δ (Polarizability correction) | -0.32 | 0.09 | 0.78 | 0.021 |

The dipolarity/polarizability parameter π* demonstrates the strongest correlation with coefficient +1.67 and R² = 0.96, emphasizing the critical importance of solvent polarity in stabilizing the charge-separated transition state [17] [30]. This parameter accounts for the ability of the solvent to stabilize polar intermediates through dipole-dipole interactions and induced dipole effects [26] [28]. The polarizability correction term δ exhibits a negative coefficient of -0.32, suggesting that highly polarizable solvents may destabilize the transition state through unfavorable dispersive interactions [27] [29].